Molecular Weight and Lipophilicity Advantage Over Des-Bromo Analog
The presence of a bromine atom at the 5-position significantly alters the physicochemical properties of the molecule compared to its non-halogenated analog, 2-(2-aminopyridin-3-yl)acetic acid. This change directly impacts the compound's ADME profile in drug discovery contexts .
Des-bromo analog: MW 152.15, cLogP ~ -0.5
Δ +78.9 g/mol; Δ +~1.4 cLogP
| Evidence Dimension | Molecular Weight (MW) and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW: 231.05 g/mol; cLogP: ~0.9 (predicted, based on class data) |
| Comparator Or Baseline | 2-(2-Aminopyridin-3-yl)acetic acid: MW: 152.15 g/mol; cLogP: ~ -0.5 (predicted, based on class data) |
| Quantified Difference | Increase of 78.9 g/mol in MW; Increase of ~1.4 units in cLogP. |
| Conditions | Predicted physicochemical property calculation based on molecular structure. |
Why This Matters
The higher lipophilicity of the bromo-derivative can enhance passive membrane permeability, a critical factor in oral bioavailability and cell-based assay performance.
